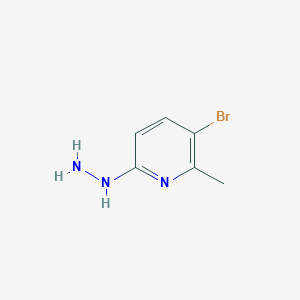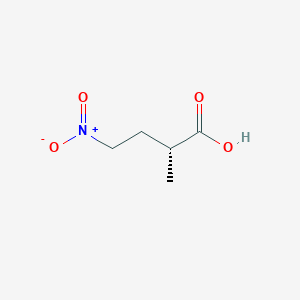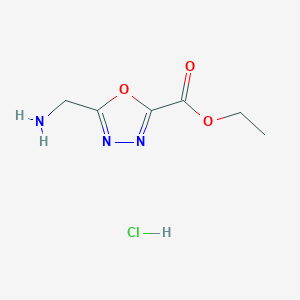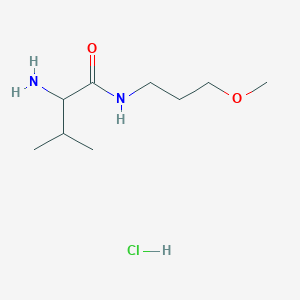
3-Bromo-6-hydrazinyl-2-methylpyridine
Overview
Description
3-Bromo-6-hydrazinyl-2-methylpyridine is a chemical compound with the CAS Number: 39919-66-9 . It has a molecular weight of 202.05 .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-hydrazinyl-2-methylpyridine is1S/C6H8BrN3/c1-4-5(7)2-3-6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6-hydrazinyl-2-methylpyridine include a molecular weight of 202.05 .Scientific Research Applications
Synthesis of Pyridine-Based Derivatives
3-Bromo-6-hydrazinyl-2-methylpyridine is utilized in the synthesis of novel pyridine derivatives. These derivatives are synthesized through palladium-catalyzed Suzuki cross-coupling reactions, which are pivotal in the development of compounds with potential applications in medicinal chemistry .
Quantum Mechanical Investigations
The compound serves as a precursor for molecules that are subject to quantum mechanical studies. Density functional theory (DFT) methods are applied to these derivatives to understand their electronic structures and reactivity indices, which are essential for predicting their behavior in various chemical reactions .
Chiral Dopants for Liquid Crystals
Derivatives of 3-Bromo-6-hydrazinyl-2-methylpyridine are investigated as potential chiral dopants for liquid crystals. The molecular electrostatic potential and dipole measurements of these compounds help in assessing their suitability for this application .
Biological Activities
The biological activities of pyridine derivatives, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, are explored. These activities are crucial for the development of new therapeutic agents .
Suzuki Cross-Coupling Reactions
This compound is a key starting material in Suzuki cross-coupling reactions, a widely used method to create carbon-carbon bonds in organic synthesis. This reaction is fundamental in the pharmaceutical industry for constructing complex molecular architectures .
Liquid Crystal Displays (LCDs)
The synthesized pyridine derivatives can be used in the manufacturing of LCDs. Their optical properties and stability under electric fields make them suitable for this purpose .
Antimicrobial Agents
Research into the antimicrobial properties of derivatives of 3-Bromo-6-hydrazinyl-2-methylpyridine could lead to the development of new antimicrobial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria .
Material Science
In material science, the derivatives of this compound could be used to create new materials with specific electronic or optical properties, which could have applications in electronics, photonics, and nanotechnology .
Safety And Hazards
properties
IUPAC Name |
(5-bromo-6-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-5(7)2-3-6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIMBATZAFAPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682499 | |
| Record name | 3-Bromo-6-hydrazinyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-hydrazinyl-2-methylpyridine | |
CAS RN |
39919-66-9 | |
| Record name | 3-Bromo-6-hydrazinyl-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-hydrazinyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















